
4-(4-Methoxyphenyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(4-Methoxyphenyl)isoxazol-5-amine" is a compound that has been synthesized and analyzed within the context of medicinal chemistry and materials science. Its structure allows for a variety of chemical reactions and modifications, making it a compound of interest for developing new chemical entities with potential biological activities or material properties.
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to "4-(4-Methoxyphenyl)isoxazol-5-amine," involves cyclization reactions and modifications of phenyl groups. For example, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization has been reported, showcasing the versatility of reactions applicable to this compound class (Serebryannikova et al., 2019).
Applications De Recherche Scientifique
Anticancer Applications
4-(4-Methoxyphenyl)isoxazol-5-amine and its derivatives have been studied for their potential anticancer properties. A research demonstrated the synthesis of certain derivatives and evaluated their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), showing moderate to good activity across all cell lines (Yakantham, Sreenivasulu, & Raju, 2019). Additionally, certain 1,3,4-thiadiazole derivatives, designed and synthesized starting from isocyanates and acid hydrazides, displayed notable in vitro antitumor activities against breast cancer and normal human cell lines (Chandra Sekhar et al., 2019).
Antimicrobial Applications
The compound has also been explored for its antimicrobial potential. Research shows the synthesis and screening of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives for their antimicrobial activities, with some compounds demonstrating moderate to good activities against test microorganisms (Bektaş et al., 2007). Another study synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives, evaluating them for antimicrobial as well as antitubercular activity, finding good efficacy against certain bacterial strains and M. tuberculosis H37Rv (Shingare et al., 2018).
Applications in Synthesis and Modification
4-(4-Methoxyphenyl)isoxazol-5-amine is also significant in the synthesis and functional modification of various compounds. A study reported the synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives through controlled isomerization, which is crucial in various synthetic processes (Serebryannikova et al., 2019). Furthermore, poly vinyl alcohol/acrylic acid hydrogels were modified with amine compounds, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, to enhance their swelling properties and thermal stability, indicating potential medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Orientations Futures
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that “4-(4-Methoxyphenyl)isoxazol-5-amine” and other isoxazole derivatives may continue to be of interest in the field of drug discovery .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-14-10(9)11/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIKDCAFQCCIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444673 |
Source


|
| Record name | 4-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)isoxazol-5-amine | |
CAS RN |
183666-47-9 |
Source


|
| Record name | 4-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

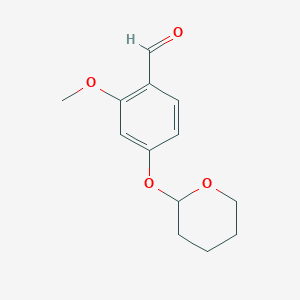

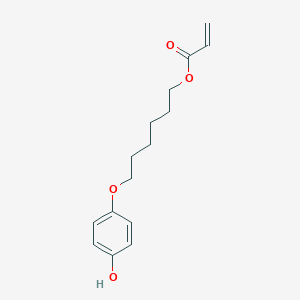
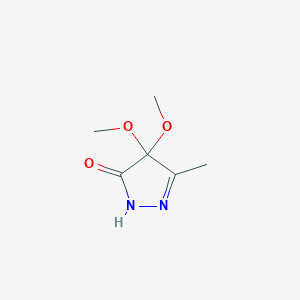



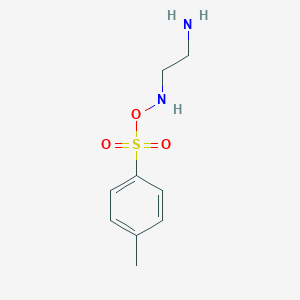

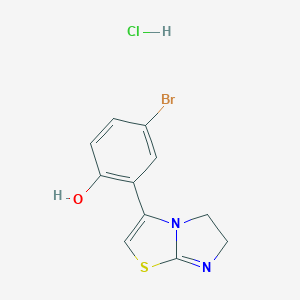

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)
![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)
